2-(2-Aminophenyl)acetonitrile hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Aminophenyl)acetonitrile hydrochloride is an organic compound with the molecular formula C8H9ClN2. It is a derivative of acetonitrile and contains an amino group attached to a phenyl ring. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminophenyl)acetonitrile hydrochloride typically involves the reduction of (2-nitrophenyl)acetonitrile. A common method includes hydrogenation in the presence of a palladium catalyst. For example, a suspension of (2-nitrophenyl)acetonitrile and 10% palladium on carbon in acetic acid can be hydrogenated under 30 psi pressure at ambient temperature for 2 hours .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same hydrogenation reaction but may use continuous flow reactors and optimized conditions to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminophenyl)acetonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Primary amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
2-(2-Aminophenyl)acetonitrile hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules.
Medicine: Explored for its potential use in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(2-Aminophenyl)acetonitrile hydrochloride involves its interaction with molecular targets through its amino and nitrile groups. These functional groups can participate in various chemical reactions, leading to the formation of new compounds. The amino group can act as a nucleophile, while the nitrile group can undergo hydrolysis to form carboxylic acids .
Comparison with Similar Compounds
Similar Compounds
2-(4-Aminophenyl)-2-(phenyl)acetonitrile hydrochloride: Similar structure but with different substitution patterns on the aromatic ring.
Aminoacetonitrile: A simpler compound with similar functional groups but lacking the aromatic ring.
Uniqueness
2-(2-Aminophenyl)acetonitrile hydrochloride is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of more complex organic molecules and pharmaceuticals .
Properties
IUPAC Name |
2-(2-aminophenyl)acetonitrile;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2.ClH/c9-6-5-7-3-1-2-4-8(7)10;/h1-4H,5,10H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSADCQSPBRYJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC#N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675548 |
Source
|
Record name | (2-Aminophenyl)acetonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40943-70-2 |
Source
|
Record name | (2-Aminophenyl)acetonitrile--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.